molecular formula C14H19NO5S B7439095 1-(2-Ethylsulfonylphenyl)-3-hydroxypiperidine-3-carboxylic acid

1-(2-Ethylsulfonylphenyl)-3-hydroxypiperidine-3-carboxylic acid

Cat. No. B7439095
M. Wt: 313.37 g/mol
InChI Key: XSKGSHCACKTZJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Ethylsulfonylphenyl)-3-hydroxypiperidine-3-carboxylic acid, also known as EPPC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. EPPC is a piperidine derivative that has been synthesized and studied for its ability to modulate certain biological pathways. In

Mechanism of Action

1-(2-Ethylsulfonylphenyl)-3-hydroxypiperidine-3-carboxylic acid works by inhibiting the Akt/mTOR pathway, which is involved in cell growth, proliferation, and survival. By inhibiting this pathway, 1-(2-Ethylsulfonylphenyl)-3-hydroxypiperidine-3-carboxylic acid can induce cell death in cancer cells and reduce inflammation in the brain. 1-(2-Ethylsulfonylphenyl)-3-hydroxypiperidine-3-carboxylic acid has also been shown to activate AMP-activated protein kinase (AMPK), which is involved in energy metabolism and glucose uptake. This activation of AMPK may contribute to 1-(2-Ethylsulfonylphenyl)-3-hydroxypiperidine-3-carboxylic acid's potential therapeutic effects in metabolic disorders.
Biochemical and Physiological Effects:
1-(2-Ethylsulfonylphenyl)-3-hydroxypiperidine-3-carboxylic acid has been shown to have various biochemical and physiological effects in preclinical studies. In cancer cells, 1-(2-Ethylsulfonylphenyl)-3-hydroxypiperidine-3-carboxylic acid induces cell death and inhibits cell growth and proliferation. In animal models of Alzheimer's disease, 1-(2-Ethylsulfonylphenyl)-3-hydroxypiperidine-3-carboxylic acid reduces neuroinflammation and improves cognitive function. In metabolic disorders, 1-(2-Ethylsulfonylphenyl)-3-hydroxypiperidine-3-carboxylic acid improves glucose tolerance and insulin sensitivity.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(2-Ethylsulfonylphenyl)-3-hydroxypiperidine-3-carboxylic acid in scientific research is its specificity for the Akt/mTOR pathway, which makes it a valuable tool for studying this pathway in various biological contexts. 1-(2-Ethylsulfonylphenyl)-3-hydroxypiperidine-3-carboxylic acid's ability to modulate multiple biological pathways also makes it a promising candidate for developing multi-targeted therapies. However, one limitation of using 1-(2-Ethylsulfonylphenyl)-3-hydroxypiperidine-3-carboxylic acid in lab experiments is its low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 1-(2-Ethylsulfonylphenyl)-3-hydroxypiperidine-3-carboxylic acid. One direction is to investigate its potential use as a treatment for other types of cancer beyond those that have been studied so far. Another direction is to explore its potential use in combination with other cancer therapies to enhance their effectiveness. In addition, further research is needed to fully understand the mechanism of action of 1-(2-Ethylsulfonylphenyl)-3-hydroxypiperidine-3-carboxylic acid and its potential side effects in vivo. Finally, there is potential for developing 1-(2-Ethylsulfonylphenyl)-3-hydroxypiperidine-3-carboxylic acid derivatives with improved solubility and bioavailability for use in therapeutic applications.

Synthesis Methods

1-(2-Ethylsulfonylphenyl)-3-hydroxypiperidine-3-carboxylic acid can be synthesized using a multi-step process that involves the reaction of 2-ethylsulfonylbenzaldehyde with piperidine in the presence of a reducing agent. The resulting product is then oxidized to form 1-(2-Ethylsulfonylphenyl)-3-hydroxypiperidine-3-carboxylic acid. This synthesis method has been optimized to produce high yields of 1-(2-Ethylsulfonylphenyl)-3-hydroxypiperidine-3-carboxylic acid with purity suitable for scientific research.

Scientific Research Applications

1-(2-Ethylsulfonylphenyl)-3-hydroxypiperidine-3-carboxylic acid has been studied for its potential therapeutic properties in various fields of research. In cancer research, 1-(2-Ethylsulfonylphenyl)-3-hydroxypiperidine-3-carboxylic acid has been shown to inhibit the growth of cancer cells by modulating the Akt/mTOR pathway. In neuroscience research, 1-(2-Ethylsulfonylphenyl)-3-hydroxypiperidine-3-carboxylic acid has been shown to improve cognitive function and reduce neuroinflammation in animal models of Alzheimer's disease. 1-(2-Ethylsulfonylphenyl)-3-hydroxypiperidine-3-carboxylic acid has also been studied for its potential use as a treatment for metabolic disorders such as obesity and type 2 diabetes.

properties

IUPAC Name

1-(2-ethylsulfonylphenyl)-3-hydroxypiperidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5S/c1-2-21(19,20)12-7-4-3-6-11(12)15-9-5-8-14(18,10-15)13(16)17/h3-4,6-7,18H,2,5,8-10H2,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSKGSHCACKTZJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1N2CCCC(C2)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Ethylsulfonylphenyl)-3-hydroxypiperidine-3-carboxylic acid

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